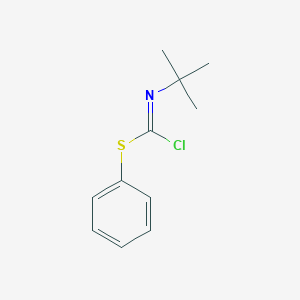![molecular formula C14H17ClN2O B14346967 N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N'-methylurea CAS No. 91938-41-9](/img/structure/B14346967.png)
N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N'-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N’-methylurea is a synthetic organic compound characterized by its unique chemical structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N’-methylurea typically involves the reaction of 4-chlorobenzylamine with cyclopent-2-en-1-yl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N’-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted urea derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N’-methylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(4-Chlorophenyl)methyl]-N-cyclopentylamide
- N-[(4-Chlorophenyl)methyl]cyclopentanamine
- N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide
Uniqueness
N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N’-methylurea stands out due to its unique combination of a chlorophenyl group and a cyclopent-2-en-1-yl moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
91938-41-9 |
|---|---|
Formule moléculaire |
C14H17ClN2O |
Poids moléculaire |
264.75 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)methyl]-1-cyclopent-2-en-1-yl-3-methylurea |
InChI |
InChI=1S/C14H17ClN2O/c1-16-14(18)17(13-4-2-3-5-13)10-11-6-8-12(15)9-7-11/h2,4,6-9,13H,3,5,10H2,1H3,(H,16,18) |
Clé InChI |
ZFRSOFJVHLQVSM-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)N(CC1=CC=C(C=C1)Cl)C2CCC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B14346889.png)
![3-{4-[3-(Decyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14346899.png)

![1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B14346904.png)

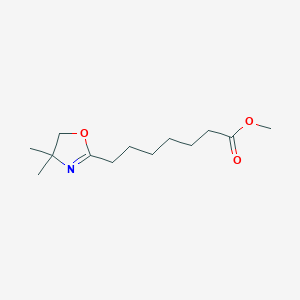
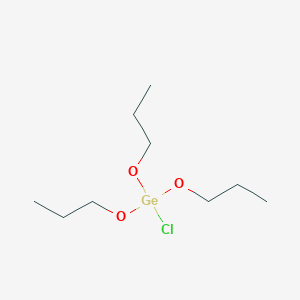
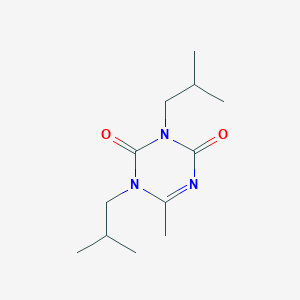

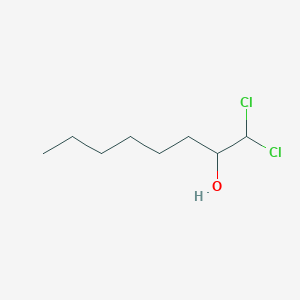
![(3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14346946.png)

